molecular formula C17H22N2O7S B3880814 4-{[3,6-bis(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobutanoic acid CAS No. 321530-04-5

4-{[3,6-bis(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B3880814
CAS No.: 321530-04-5
M. Wt: 398.4 g/mol
InChI Key: KETGKCNXJBNZSL-UHFFFAOYSA-N
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Description

4-{[3,6-bis(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H22N2O7S and its molecular weight is 398.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.11477222 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It has been found to enhance insulin-mediated glucose uptake , suggesting that it may interact with insulin receptors or other components of the insulin signaling pathway.

Mode of Action

The compound enhances insulin-mediated glucose uptake in vitro . This suggests that it may increase the sensitivity of insulin receptors, enhance the translocation of glucose transporters to the cell surface, or modulate other aspects of the insulin signaling pathway.

Biochemical Pathways

The compound appears to increase insulin sensitivity mainly through a phosphoinositide 3-kinase dependent mechanism . This pathway plays a crucial role in mediating the effects of insulin on glucose uptake. The compound also up-regulates genes involved in lipid transport and synthesis , indicating that it may affect lipid metabolism as well.

Pharmacokinetics

It has been found to exhibit antidiabetic activity in vivo in db/db mice , suggesting that it has sufficient bioavailability to exert its effects in vivo.

Result of Action

In db/db mice, the compound exhibited a dose-dependent reduction in plasma glucose and insulin levels . It also enhanced ex vivo glucose uptake in soleus muscles in these mice . These observations suggest that the compound has potent insulin-sensitizing and antidiabetic activity.

Biochemical Analysis

Biochemical Properties

4-{[3,6-Bis(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobutanoic acid plays a significant role in biochemical reactions, particularly in enhancing insulin-mediated glucose uptake. This compound interacts with several enzymes and proteins, including peroxisome proliferator-activated receptors (PPARs) and phosphoinositide 3-kinase (PI3K). These interactions are crucial for its function as an insulin sensitizer, improving glucose metabolism and potentially offering therapeutic benefits for conditions like type 2 diabetes .

Cellular Effects

The effects of this compound on various cell types include enhanced glucose uptake and improved insulin sensitivity. In adipocytes and skeletal muscle cells, this compound promotes adipogenesis and increases glucose uptake, which is vital for maintaining glucose homeostasis. Additionally, it influences cell signaling pathways, such as the PI3K-Akt pathway, and modulates gene expression related to glucose and lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with PPARs and activation of the PI3K pathway. These interactions lead to the upregulation of genes involved in glucose transport and lipid metabolism, enhancing insulin sensitivity. The compound also increases the expression of glycogen synthase and adiponectin, further supporting its role in glucose regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, with its activity sustained over extended periods in vitro. Long-term studies in vivo have shown that continuous treatment with this compound leads to sustained improvements in glucose uptake and insulin sensitivity without significant degradation .

Dosage Effects in Animal Models

Studies in animal models have revealed that the effects of this compound vary with dosage. At lower doses, the compound effectively enhances glucose uptake and insulin sensitivity. At higher doses, there may be threshold effects, including potential toxicity or adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose and lipid metabolism. It interacts with enzymes such as glycogen synthase and lipid transport proteins, influencing metabolic flux and metabolite levels. These interactions contribute to its role in enhancing insulin sensitivity and regulating glucose homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites to exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to modulate cellular processes .

Properties

IUPAC Name

4-[[3,6-bis(ethoxycarbonyl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O7S/c1-3-25-16(23)14-10-7-8-19(17(24)26-4-2)9-11(10)27-15(14)18-12(20)5-6-13(21)22/h3-9H2,1-2H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETGKCNXJBNZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3,6-bis(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-{[3,6-bis(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-{[3,6-bis(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobutanoic acid
Reactant of Route 4
4-{[3,6-bis(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobutanoic acid
Reactant of Route 5
4-{[3,6-bis(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobutanoic acid
Reactant of Route 6
4-{[3,6-bis(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobutanoic acid

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